Vinylbenzylamine

Copolymerization kinetics Reactivity ratios Monomer selection

Vinylbenzylamine (C₉H₁₁N, MW 133.19 g/mol) is a primary amine monomer characterized by a benzylamine core bearing a polymerizable vinyl group at the para position, with the CAS designation 10578-09-3 corresponding to the N-vinylbenzylamine isomer. This bifunctional architecture enables participation in free-radical, anionic, and controlled radical polymerization pathways while retaining nucleophilic amine reactivity for post-polymerization modification.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 10578-09-3
Cat. No. B8275855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylbenzylamine
CAS10578-09-3
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC=CNCC1=CC=CC=C1
InChIInChI=1S/C9H11N/c1-2-10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2
InChIKeyBVWUEIUNONATML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylbenzylamine (CAS 10578-09-3): Technical Profile and Core Functional Characteristics


Vinylbenzylamine (C₉H₁₁N, MW 133.19 g/mol) is a primary amine monomer characterized by a benzylamine core bearing a polymerizable vinyl group at the para position, with the CAS designation 10578-09-3 corresponding to the N-vinylbenzylamine isomer [1]. This bifunctional architecture enables participation in free-radical, anionic, and controlled radical polymerization pathways while retaining nucleophilic amine reactivity for post-polymerization modification [2]. The compound serves as a critical building block for functional polymers, chelating resins, and ligand scaffolds where the spatial separation between the polymerizable vinyl moiety and the reactive amine center dictates both copolymerization kinetics and downstream functionalization efficiency [1].

Why Vinylbenzylamine Cannot Be Directly Substituted with Generic Vinyl Monomers or Protected Amine Analogs


Vinylbenzylamine occupies a distinct reactivity space that prevents direct substitution with structurally similar monomers such as styrene, protected amine derivatives, or tertiary aminostyrenes. The primary amine group acts as both a chain-transfer agent during radical polymerization and a modulator of electron density at the vinyl group, producing reactivity ratios (r_VBA = 2.15 versus r_S = 0.45 in styrene copolymerization) that diverge substantially from those of protected analogs (r_VBAF = 0.93) or styrene itself [1]. Furthermore, in quaternization reactions, polymers derived from vinylbenzylamine exhibit intermediate reactivity between phenethylamine and phenylamine analogs, precluding simple substitution based solely on amine content [2]. Chelating resins fabricated from polymerized vinylbenzylamine demonstrate metal-ion binding capacities that depend critically on the spatial arrangement of the α-aminocarboxylic acid groups anchored to the vinylbenzylamine backbone—a structural feature not replicable with alternative benzylamine monomers lacking the para-vinyl substitution pattern [3].

Vinylbenzylamine Differentiation: Quantitative Reactivity and Performance Evidence Versus Comparators


Copolymerization Reactivity Ratios: Vinylbenzylamine vs. Styrene vs. Protected Analog

In free-radical copolymerization with styrene (S) at 60°C using AIBN initiation in toluene/DMSO, 4-vinylbenzylamine (VBA) exhibits a reactivity ratio r_VBA = 2.15 while r_S = 0.45, indicating strong preferential incorporation of VBA into the growing copolymer chain [1]. This contrasts sharply with the trifluoroacetamide-protected analog (VBAF), which displays near-ideal azeotropic behavior with r_VBAF = 0.93 and r_S = 1.03 [1]. The Q-e values further quantify this difference: VBA shows higher Q (0.82) and strongly negative e (-1.48), whereas VBAF shows Q = 0.35 and e = -0.48, demonstrating that the unprotected primary amine substantially increases both resonance stabilization and electron-donating character at the vinyl group [1].

Copolymerization kinetics Reactivity ratios Monomer selection

Polymer Quaternization Reactivity: Vinylbenzylamine-Derived Polyamines vs. Phenylamine and Phenethylamine Analogs

The quaternization reactivity of poly(N,N-dimethyl-4-vinylbenzylamine) (PBA) was directly compared with two structural analogs—poly(N,N-dimethyl-4-vinylphenylamine) (PPA) and poly(N,N-dimethyl-4-vinylphenethylamine) (PPTA)—using the Menschutkin reaction with n-butyl bromide [1]. The reactivity order was determined as PPTA > PBA > PPA, with PBA occupying an intermediate position [1]. Critically, the degree of quaternization (DQ) for all three polymers could be controlled from 0% to nearly 100% by adjusting reaction time and temperature, but PBA required specific solvent conditions (DMF/methanol 75/25 v/v%) to maintain homogeneous reaction conditions, unlike PPA which reacted in pure DMF [1]. GPC analysis confirmed that PBA polymer chains remain intact (no scission or crosslinking) during quaternization, preserving narrow molecular weight distribution [1].

Polyamine functionalization Quaternization kinetics Water-soluble polymers

Metal Ion Chelation Capacity: Polymerized Vinylbenzylamine-Based Resins vs. Non-Polymerizable Chelators

Crosslinked poly(vinylbenzylamine) resins functionalized with α-aminocarboxylic acid groups (via reaction with chloroacetic or bromoacetic acid under alkaline conditions) demonstrate quantitative cupric ion (Cu²⁺) chelation capacity [1]. In a packed-bed column test, the resin exhibited a binding capacity of 3.7 millimoles of cupric copper ion per gram of dry resin, with complete copper removal from the influent solution until breakthrough [1]. The exhausted resin was quantitatively regenerated by elution with strong acid (hydrochloric acid), restoring full capacity for repeated cycles [1]. This performance is structurally enabled by the polymerized vinylbenzylamine backbone, which provides a high-density, spatially arrayed presentation of chelating N-carboxymethyl groups that cannot be achieved with soluble small-molecule chelators or non-polymerizable benzylamine derivatives [1].

Chelating resins Metal ion sequestration Water treatment

Synthetic Route Differentiation: Staudinger vs. Gabriel Modification for Poly(vinyl benzyl amine) Synthesis

Poly(vinyl benzyl amine) (PVBAm) can be synthesized from poly(vinyl benzyl chloride) (PVBC) via two competing modification routes: the traditional Gabriel reaction or the Staudinger synthesis [1]. The Gabriel route, widely cited in literature, is associated with drastic decomposition due to the harsh hydrazinolysis conditions required for phthalimide deprotection [1]. In contrast, the Staudinger route employs azide formation followed by phosphine imine hydrolysis, proceeding under milder conditions that avoid crosslinking and degradation [1]. Using this Staudinger-based approach, three PVBAm architectures—homopolymer, block copolymer, and random copolymer—were successfully synthesized without incurring crosslinking reactions [1]. NMR monitoring of the azide substitution step in random PS-PVBC showed near-quantitative conversion: the -CH₂-Cl signal at 4.44 ppm shifted completely to the -CH₂-N₃ signal at 4.14 ppm, with symmetrical peak shape indicating ~100% transformation [2].

Polymer modification Staudinger reaction Gabriel synthesis

Vinylbenzylamine Procurement Decision Scenarios: Where Quantitative Differentiation Drives Application Suitability


Functional Copolymer Synthesis Requiring Gradient or Block Microstructure Control

When designing styrene-based copolymers with amine-rich domains, the elevated reactivity ratio r_VBA = 2.15 versus r_S = 0.45 directly enables gradient copolymer architectures where VBA is preferentially incorporated early in the polymerization [1]. This contrasts with VBAF-protected monomers (r_VBAF = 0.93), which yield uniform random copolymers. Procurement of unprotected vinylbenzylamine is therefore essential for applications demanding spatially segregated amine functionality, such as vesicle-forming block copolymers for drug delivery or solid-phase synthesis supports [1].

Tunable Polyelectrolyte and Ion-Exchange Material Development

Polymers derived from vinylbenzylamine offer intermediate quaternization reactivity (PPTA > PBA > PPA) that allows precise charge-density control from 0% to ~100% by adjusting reaction time and temperature [1]. This tunability makes PBA-based materials suitable for applications requiring defined degrees of cationic functionalization—including antimicrobial coatings, gene delivery vectors, and anion-exchange membranes—where the reactivity extremes of phenylamine (too slow) or phenethylamine (too fast) analogs would compromise process control [1].

High-Capacity Chelating Resin Fabrication for Industrial Metal Recovery

Crosslinked poly(vinylbenzylamine) resins functionalized with α-aminocarboxylic acid groups provide a gravimetric Cu²⁺ binding capacity of 3.7 mmol/g with full acid regenerability [1]. This solid-phase sequestration format is uniquely enabled by the polymerizable vinylbenzylamine scaffold, which positions chelating groups at high density along a water-insoluble, mechanically stable backbone. Applications include hydrometallurgical copper recovery, heavy metal removal from industrial effluents, and analytical separation of chelate-forming metal ions [1].

Synthesis of Amine-Functionalized Polymers Without Crosslinking Artifacts

The Staudinger-based synthetic route from poly(vinyl benzyl chloride) to poly(vinyl benzyl amine) achieves near-quantitative azide substitution (~100% conversion by NMR) while avoiding the crosslinking and degradation associated with Gabriel synthesis conditions [1][2]. This route is particularly valuable for producing well-defined homopolymer, block copolymer, and random copolymer PVBAm architectures with preserved molecular weight distribution—critical for applications requiring reproducible amine loading and solubility characteristics, such as epoxy curing agents and reactive polymer scaffolds [1].

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